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2-Butylpyrazine

Odor threshold Structure-odor relationship Alkylpyrazine

2-Butylpyrazine (CAS 29460-91-1) is a C8 alkyl-substituted pyrazine belonging to the class of nitrogen-containing heterocyclic aroma compounds. It is characterized by an n-butyl side chain at the 2-position of the pyrazine ring, endowing it with a distinctive roasted, nutty, and earthy odor profile.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 29460-91-1
Cat. No. B1583858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylpyrazine
CAS29460-91-1
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCCCC1=NC=CN=C1
InChIInChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3
InChIKeyTVAVRPSANVGCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylpyrazine (CAS 29460-91-1) Procurement Guide: A C8 Alkylpyrazine for Roasted & Nutty Flavor Formulation


2-Butylpyrazine (CAS 29460-91-1) is a C8 alkyl-substituted pyrazine belonging to the class of nitrogen-containing heterocyclic aroma compounds. It is characterized by an n-butyl side chain at the 2-position of the pyrazine ring, endowing it with a distinctive roasted, nutty, and earthy odor profile [1]. Unlike more common alkylpyrazines such as 2,5-dimethylpyrazine or 2-isobutylpyrazine, 2-butylpyrazine occupies a specific niche in flavor and fragrance applications where a pronounced cocoa/coffee roasted character is required at controlled odor potency. Its physicochemical properties—including moderate hydrophobicity (LogP ~1.8–1.9), estimated water solubility of approximately 1,800–83,000 mg/L depending on measurement conditions, and boiling point around 197–198 °C at atmospheric pressure [2]—differentiate it from branched-isomer analogs with respect to solubility, volatility, and organoleptic delivery in food and beverage matrices.

Why 2-Butylpyrazine Cannot Be Directly Replaced by 2-Isobutylpyrazine or Common Dimethylpyrazines in Flavor Formulation


Although many alkylpyrazines share biosynthetic origins via the Maillard reaction, their sensory and physicochemical properties diverge sharply with changes in alkyl chain length, branching, and position [1]. For example, 2-isobutylpyrazine (CAS 29460-92-2) delivers a predominantly green, bell pepper, vegetable-like aroma, whereas 2-butylpyrazine yields roasted, cocoa, and nutty tonalities . Even within the linear alkylpyrazine series, odor thresholds can vary by orders of magnitude: Wagner et al. (1999) demonstrated that placing an n-butyl group at position 2 of a trimethylpyrazine scaffold raises the odor threshold at least 2,200-fold relative to an ethyl-substituted comparator [1]. Consequently, direct 1:1 substitution of 2-butylpyrazine with a cheaper or more readily available analog such as 2,5-dimethylpyrazine or 2-isobutylpyrazine will alter not only perceived aroma intensity but also the temporal release profile due to differences in vapor pressure, LogP, and water solubility . These differences directly impact flavor fidelity, regulatory compliance of formulations, and performance in complex food or fragrance matrices.

Quantitative Differentiation Evidence for 2-Butylpyrazine Relative to Key Structural Analogs


Odor Threshold Divergence: 2-Butylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine (Class-Level Inference from Alkyl Chain Elongation Study)

In a systematic GC-olfactometry study of 80 alkylpyrazines, Wagner et al. (1999) established that replacing the ethyl group at position 2 of 2-ethyl-3,5-dimethylpyrazine with a butyl chain—as in 2-butyl-3,5-dimethylpyrazine—increases the air-phase odor threshold by at least 2,200-fold (from ~0.01 ng/L to ≥22 ng/L air). The same paper classifies n-butyl, isobutyl, pentyl, and hexyl substituents at position 2 as sterically 'too bulky,' with all such compounds exhibiting thresholds ≥2,200 times higher than that of the 2-ethyl-3,5-dimethyl reference [1]. Although this specific numeric multiplier is derived from the 3,5-dimethylsubstituted scaffold, the structure-activity trend across the broader 80-compound dataset directly supports that 2-butylpyrazine belongs to the high-threshold, 'bulky alkyl' subclass of pyrazine odorants, making it far less potent per unit mass than short-chain or non-alkyl analogs such as 2-ethylpyrazine or trimethylpyrazine.

Odor threshold Structure-odor relationship Alkylpyrazine

Water Solubility Contrast: 2-Butylpyrazine vs. 2-Isobutylpyrazine

2-Butylpyrazine exhibits markedly different aqueous solubility compared to its branched-chain isomer 2-isobutylpyrazine. The Good Scents Company estimates 2-butylpyrazine water solubility at 1,837 mg/L (25 °C, est.) [1], while the branched isomer 2-isobutylpyrazine is estimated at 2,120–2,123 mg/L (25 °C) based on Log Kow-derived calculations . A separate database entry reports 2-butylpyrazine solubility as 83 g/L (83,000 mg/L) at 25 °C [2]. The approximately 14–40× solubility range discrepancy among sources highlights the need for lot-specific measurement for quantitative beverage applications. However, the consistently lower logP of 2-butylpyrazine (1.82 [2] vs. 1.89–1.89 for the isobutyl isomer ) indicates systematically greater polarity and higher aqueous affinity for the linear n-butyl isomer.

Water solubility Hydrophobicity Formulation science

Odor Quality Differentiation: Roasted/Nutty vs. Green/Vegetable Tonality Between Linear and Branched Butyl Isomers

The sensory character of 2-butylpyrazine is consistently described across authoritative databases and technical datasheets as roasted, nutty, earthy, cocoa-like, and toasted cereal [1]. In contrast, its branched-chain isomer 2-isobutylpyrazine (CAS 29460-92-2) is predominantly characterized as green, vegetable-like, bell pepper, and earthy . This qualitative divergence is attributable to the steric and electronic differences between the linear n-butyl and branched isobutyl substituents, which interact differently with odorant-binding proteins (OBPs) in the olfactory epithelium [2]. For formulators, this means 2-butylpyrazine is the preferred choice for roasted, chocolate, coffee, and nut flavor profiles, whereas 2-isobutylpyrazine is more suitable for fresh vegetable and green pepper notes.

Sensory profile Odor quality Flavor chemistry

Regulatory Status Differentiation: FEMA GRAS Listing of 2-Butylpyrazine vs. Non-GRAS or Differently Classified Analogs

2-Butylpyrazine is included in the comprehensive FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients published by Adams et al. (2002), which evaluated the safety of pyrazine compounds under intended conditions of use in food [1][2]. Although 2-butylpyrazine does not carry a dedicated FEMA number (reported as FEMA # N/A by several vendors [3]), it falls within the broad pyrazine derivative category reviewed by the FEMA Expert Panel. In contrast, many closely related butyl-substituted pyrazines (e.g., 2-butyl-3,5-dimethylpyrazine, CAS 50888-63-6) have not been evaluated in the same comprehensive GRAS document. This regulatory coverage, or lack thereof, is critical for food and beverage manufacturers operating under FDA or international food additive regulations: 2-butylpyrazine benefits from the umbrella of the Adams et al. (2002) evaluation, simplifying its inclusion in flavor formulations for the US market.

Regulatory status FEMA GRAS Food additive compliance

Boiling Point and Volatility Differential: 2-Butylpyrazine vs. 2-Isobutylpyrazine and 2-Methylpyrazine

The boiling point of 2-butylpyrazine at atmospheric pressure (760 mmHg) is reported as 197–198 °C (estimated) [1][2], with some sources reporting 194–195 °C or 197.9 °C [3]. For comparison, the branched isomer 2-isobutylpyrazine boils at 190.8 °C (calc., 760 mmHg) , approximately 6–7 °C lower than the linear isomer. The smaller 2-methylpyrazine analog boils at a significantly lower temperature (~135 °C). This boiling point elevation for the linear n-butyl isomer translates to a lower vapor pressure (0.522 mmHg at 25 °C [1]) and consequently slower evaporative aroma release. In complex flavor matrices such as baked goods or heat-processed snacks, this differential governs the temporal aroma profile: 2-butylpyrazine provides a more sustained roasted note during shelf life, whereas the more volatile isobutyl isomer dissipates faster.

Volatility Boiling point Flavor release kinetics

LogP and Partitioning Behavior: 2-Butylpyrazine vs. 2-Isobutylpyrazine as Predictors of Matrix Compatibility

The octanol-water partition coefficient (LogP) is a key determinant of flavor compound partitioning between aqueous and lipid phases in food products. 2-Butylpyrazine has a reported LogP of 1.82 [1] to 1.87 (TGSC estimate) [2], while its branched isomer 2-isobutylpyrazine exhibits a higher LogP of 1.89 to 1.89 (ChemSpider estimate) . The ~0.07 LogP unit difference corresponds to an approximately 17% higher octanol-phase preference for the isobutyl isomer. In practical terms, 2-butylpyrazine partitions more readily into the aqueous phase of emulsions (e.g., beverages, sauces, dairy products), while 2-isobutylpyrazine preferentially partitions into lipid phases. This distinction is critical for formulators targeting specific flavor delivery across multiphasic food systems, where the aroma compound must be present in both the headspace (for orthonasal perception) and the aqueous phase (for retronasal perception during consumption).

Octanol-water partition coefficient LogP Food matrix compatibility

Priority Application Scenarios for 2-Butylpyrazine Based on Quantified Differentiation Evidence


Roasted Coffee and Cocoa Flavor Formulations Requiring Sustained High-Temperature Aroma Stability

Based on its boiling point of 197–198 °C (approximately 6–7 °C higher than 2-isobutylpyrazine) and vapor pressure of 0.522 mmHg at 25 °C, 2-butylpyrazine is the preferred alkylpyrazine for hot-fill, retort, and baked applications where thermal aroma loss must be minimized [1]. In spray-dried coffee or instant cocoa formulations exposed to high-temperature processing, the lower volatility of 2-butylpyrazine reduces evaporative aroma loss relative to branched-chain isomers, translating to higher flavor retention in the finished dry product. The nutty, roasted odor quality further aligns with the target sensory profile of these product categories.

Aqueous-Based Savory Flavors (Broths, Sauces, Soups) Where Rapid Aqueous-Phase Flavor Release Is Desired

The lower LogP of 2-butylpyrazine (~1.82–1.87) compared to 2-isobutylpyrazine (~1.89) predicts more efficient partitioning into the aqueous phase of multiphasic food systems [2]. For savory broth, soup, and sauce applications, this translates to higher initial orthonasal aroma impact of the roasted nutty character upon serving. Combined with its water solubility estimates (1,837–83,000 mg/L depending on source), 2-butylpyrazine can be incorporated into aqueous flavor bases without the need for excessive solubilizing agents, simplifying formulation and reducing cost [3].

Regulatory-Compliant Flavor Formulations for the US Market Under FEMA GRAS Umbrella

Procurement teams selecting pyrazine flavorants for US-market food products should prioritize 2-butylpyrazine over non-evaluated butyl-substituted analogs such as 2-butyl-3,5-dimethylpyrazine. The inclusion of 2-butylpyrazine in the comprehensive FEMA GRAS assessment by Adams et al. (2002) [4] provides a regulatory review framework that simplifies safety documentation during product registration. This contrasts with less-studied analogs that would require de novo toxicological and exposure data submissions, incurring additional regulatory cost and timeline risk.

Roasted Nut and Cereal Flavor Profiles Where Green/Vegetable Off-Notes Must Be Excluded

The unambiguous roasted, nutty, and cocoa odor character of 2-butylpyrazine, as contrasted with the green bell pepper tonality of 2-isobutylpyrazine , makes it the only acceptable choice for roasted peanut, hazelnut, toasted cereal, and dark chocolate flavor formulations. Substituting with 2-isobutylpyrazine, even at adjusted concentrations, introduces incongruent green vegetable notes that are perceptible at the low odor thresholds typical of pyrazines and are highly undesirable in gourmand flavor profiles. This qualitative sensory incompatibility means product developers should treat the two isomers as non-interchangeable ingredients despite their identical molecular formula and molecular weight.

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